Morpholinoethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

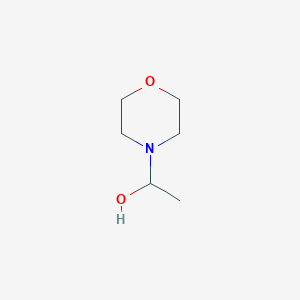

Morpholinoethanol is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Morpholinoethanol is primarily recognized for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

Anticancer Therapeutics

This compound derivatives have been studied for their potential in cancer treatment. For instance, Ecteinascidin-743, a compound derived from natural sources, has shown efficacy against soft tissue sarcoma and ovarian cancer. It interacts with DNA, specifically alkylating guanine at the N2 position, which affects transcription factors involved in cell proliferation . Clinical trials have demonstrated its effectiveness in various cancer types, highlighting the importance of morpholino derivatives in developing targeted therapies.

RNA Interference and Gene Therapy

The compound is also utilized in the design of vectors for RNA interference (RNAi) therapies. Researchers have developed biocompatible and biodegradable polycarbonate vectors functionalized with morpholino groups to enhance siRNA transfection efficiency. These vectors aim to provide safer alternatives to traditional polyethylenimine vectors, which are known for their cytotoxicity . The incorporation of this compound enhances the stability and delivery of therapeutic RNA molecules, making it a critical component in gene therapy research.

Environmental Applications

This compound's environmental impact has been assessed through various studies focusing on its biodegradability and ecotoxicity.

Environmental Risk Assessment

A study on the environmental risk associated with mycophenolic acid (a morpholinoethyl ester) indicated that morpholino compounds can persist in aquatic environments. The research highlighted the rapid transformation of mycophenolate mofetil (the morpholino derivative) in natural water systems, suggesting that while it degrades quickly, its metabolites may pose ecological risks . This underscores the need for careful assessment of morpholino compounds when evaluating their environmental safety.

Oral Hygiene Applications

This compound has been explored for its benefits in dental care products.

Delmopinol

Delmopinol, a derivative of this compound, is used in mouth rinses to inhibit plaque formation and reduce gingivitis. A clinical trial involving 450 participants demonstrated that rinses containing delmopinol significantly improved oral hygiene compared to placebo groups . The study reported improvements in plaque control and gingival health, although some side effects like tooth staining were noted. This application highlights the utility of this compound derivatives in enhancing oral health products.

Data Summary

Analyse Chemischer Reaktionen

Synthetic Preparation

Morpholinoethanol is synthesized through:

Key purification involves fractional distillation (225°C at 743 mmHg) to isolate this compound from polyamine byproducts like MDEG and BMDEG .

Esterification Reactions

This compound forms ester conjugates for pharmaceutical applications:

-

N-Acetylcysteine (NAC) prodrug synthesis :

Reagents : DCC (N,N'-dicyclohexylcarbodiimide), this compound

Conditions : Room temperature, THF

Product : Morpholinoethyl ester of NAC (A-2)

Application : 50% dose efficacy vs. NAC in airway hyperresponsiveness models . -

Naproxen prodrug synthesis :

Reagents : Naproxen, coupling agents

Product : Ester prodrug with enhanced bioavailability .

Nucleophilic Substitution

The hydroxyl group undergoes alkylation/arylation under basic conditions:

Mitsunobu Reactions

Used to install morpholinoethoxy groups on heterocycles:

Hydrolysis Reactions

This compound derivatives undergo acid-catalyzed hydrolysis:

-

Vinyl ether hydrolysis :

Substrate : this compound vinyl ether

Conditions : HCl/H₂O → NaOH

Product : this compound (225°C boiling fraction) .

Catalytic Conversion to Morpholine

Industrial-scale process:

Reagents : 2-(2-Aminoethoxy)ethanol, NH₃, H₂

Catalyst : Nickel-based, trickle-bed reactor

Conditions : 160-200°C, 50-100 bar, LHSV 0.05-2.5 hr⁻¹

Advantages : 90% conversion, minimal heavies (MDEG <5%) .

Eigenschaften

Molekularformel |

C6H13NO2 |

|---|---|

Molekulargewicht |

131.17 g/mol |

IUPAC-Name |

1-morpholin-4-ylethanol |

InChI |

InChI=1S/C6H13NO2/c1-6(8)7-2-4-9-5-3-7/h6,8H,2-5H2,1H3 |

InChI-Schlüssel |

DZCBKUAAGVVLOX-UHFFFAOYSA-N |

Kanonische SMILES |

CC(N1CCOCC1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.